3-Bromo-2,6-difluorophenacyl bromide
Overview
Description
3-Bromo-2,6-difluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2F2O and a molecular weight of 313.92 . It is also known by the synonym 2-Bromo-1-(3-bromo-2,6-difluorophenyl)ethanone .
Synthesis Analysis
The synthesis of similar compounds involves the use of acetophenone in a solution of pure anhydrous ether. The solution is cooled in an ice bath, and anhydrous aluminum chloride is introduced. Bromine is then added gradually from a separatory funnel, with stirring, at the rate of about 1 cc. per minute . The bromine color disappears rapidly although very little hydrogen bromide is evolved . After the bromine has been added the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction of similar compounds involves the addition of bromine to the solution containing the compound. The bromine color disappears rapidly although very little hydrogen bromide is evolved . Towards the end of the reaction, the solution becomes pink .Scientific Research Applications
Brominating Agent and Crystal Structure Analysis
A study on propane 3-bromo-1-(triphenyl phosphonium) bromide, a compound related to 3-Bromo-2,6-difluorophenacyl bromide, highlighted its utility as a new brominating agent. This compound, along with its tribromide variant, was synthesized and characterized through various analytical techniques. The study emphasized the compound's advantages such as non-toxicity, short reaction time, thermal stability, simple working procedures, and high yield, making it an attractive brominating agent for unsaturated compounds. Furthermore, the crystal structures of these compounds were analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations, illustrating the impact of different anionic moieties on crystal packing structures through C-H⋯Br hydrogen bonding interactions (Nokhbeh et al., 2019).
Photoredox Catalysis
In the realm of organic synthesis, this compound's derivative, difluoromethyltriphenylphosphonium bromide, was employed under photoredox conditions to achieve bromodifluoromethylation of alkenes. This process utilized catalytic CuBr2, resulting in the selective formation of bromodifluoromethylated products. This methodology underscores the utility of such brominated compounds in facilitating radical-mediated transformations, contributing to the advancement of synthetic organic chemistry (Lin et al., 2016).
Electrochemical Synthesis
The electrochemical behavior of bromide in the presence of 1,3-indandione was investigated to understand its role in the bromination reaction. The study provided insights into the mechanism involving electron transfer, chemical reactions, and the regeneration of bromide. This research not only sheds light on the electrochemical synthesis of bromo derivatives of 1,3-indandione but also demonstrates the broader applicability of bromide in electrochemical reactions, highlighting the potential of compounds like this compound in such contexts (Nematollahi & Akaberi, 2001).
Novelty in Material Science
In material science, the synthesis and characterization of amphiphilic conjugated block copolymers incorporating brominated compounds demonstrate the importance of such molecules in developing advanced materials with unique properties. These copolymers show solvent-selective photoluminescence quenching, indicative of their potential in creating sensitive and selective sensory applications. This area of research opens up new avenues for the application of brominated compounds in the development of functional materials with tailored optical properties (Tu et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-2-Methoxy-5-(Trifluoromethyl)Benzyl Bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJRWTCQXAVXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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